

# EVT801 Efficacy and VEGFR-3 Expression: A Technical Support Resource

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## Compound of Interest

Compound Name: EVT801

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the impact of Vascular Endothelial Growth Factor Receptor-3 (VEGFR-3) expression levels on the efficacy of **EVT801**, a selective VEGFR-3 inhibitor.

## Frequently Asked Questions (FAQs)

Q1: What is **EVT801** and what is its mechanism of action?

A1: **EVT801** is an orally bioavailable small molecule inhibitor that selectively targets the VEGFR-3 tyrosine kinase.<sup>[1]</sup> Its proposed mechanism of action involves three key anti-cancer activities:

- **Inhibition of Angiogenesis and Lymphangiogenesis:** By blocking VEGFR-3, **EVT801** impairs the formation of new blood and lymphatic vessels, which are crucial for tumor growth and metastasis. This leads to a stabilization of the tumor vasculature and a reduction in the tumor's nutrient and oxygen supply.<sup>[2][3]</sup>
- **Modulation of the Tumor Microenvironment:** **EVT801** helps to alleviate hypoxia (low oxygen levels) within the tumor.<sup>[3][4]</sup>
- **Enhancement of Anti-Cancer Immunity:** By reducing hypoxia and immunosuppressive cytokines, **EVT801** promotes the infiltration of T-cells into the tumor, thereby bolstering the body's natural anti-tumor immune response.<sup>[2][3]</sup>

Q2: Is the efficacy of **EVT801** dependent on VEGFR-3 expression levels?

A2: Yes, the efficacy of **EVT801** is expected to be dependent on the level of VEGFR-3 expression.[2][3] Preclinical studies have shown that **EVT801** has a more potent effect in tumors with higher VEGFR-3 expression. However, a significant anti-tumor effect has been observed even in models with relatively low, but present, VEGFR-3 expression.[1]

Q3: What is the minimum level of VEGFR-3 expression required for **EVT801** to be effective?

A3: The minimum threshold of VEGFR-3 expression for effective clinical application of **EVT801** is still under investigation and needs to be confirmed in clinical trials.[2][3] However, a preclinical study on a patient-derived xenograft tumor model demonstrated a significant effect in a model where only 20% of tumor cells expressed VEGFR-3.[1] This suggests that even tumors with a modest proportion of VEGFR-3 positive cells may respond to treatment.

Q4: How does the selectivity of **EVT801** for VEGFR-3 compare to other VEGFR inhibitors?

A4: **EVT801** is a highly selective inhibitor of VEGFR-3.[2] In preclinical studies, it has demonstrated significantly higher potency for VEGFR-3 compared to VEGFR-1 and VEGFR-2. This selectivity is a key differentiating factor from broader spectrum multi-kinase inhibitors and may contribute to a more favorable safety profile.[4]

Q5: Is there any clinical data available on the relationship between VEGFR-3 expression and patient response to **EVT801**?

A5: A Phase 1 clinical trial (NCT05114668) of **EVT801** is ongoing.[3][5][6] One of the exploratory objectives of this study is to correlate the overall response rate to VEGFR-3 expression in tumor samples.[7] Preliminary data has shown encouraging clinical activity in patients with advanced ovarian cancer, with 46% of patients experiencing stable disease or better.[8][9] Biomarker analysis from the trial has indicated strong VEGFR-3 expression in some cancer indications.[7] However, detailed quantitative data correlating VEGFR-3 levels with patient outcomes is not yet publicly available.

## Troubleshooting Guide

Issue: Suboptimal **EVT801** efficacy in a preclinical in vivo model.

Potential Cause	Troubleshooting Steps
Low or absent VEGFR-3 expression in the tumor model.	1. Verify VEGFR-3 Expression: Use a validated immunohistochemistry (IHC) protocol (see Experimental Protocols section) or other quantitative methods to confirm the VEGFR-3 expression level in your tumor model. 2. Select an Appropriate Model: If VEGFR-3 expression is confirmed to be low or absent, consider using a different tumor model known to have higher VEGFR-3 expression.
Suboptimal drug dosage or administration schedule.	1. Review Dosing Regimen: Preclinical studies have shown efficacy with oral administration of EVT801 at doses such as 30 mg/kg twice daily. [2] Review your dosing regimen to ensure it is within the effective range. 2. Pharmacokinetic Analysis: If possible, perform pharmacokinetic studies to ensure adequate drug exposure in the animals.
Drug resistance mechanisms.	1. Investigate Alternative Signaling Pathways: Tumors can develop resistance to targeted therapies by activating alternative signaling pathways.[10] Consider investigating other pro-angiogenic pathways that may be active in your model. 2. Combination Therapy: Preclinical data suggests that EVT801 may have synergistic effects when combined with immune checkpoint inhibitors.[5][11][12] Exploring combination therapies could be a viable strategy to overcome resistance.

Issue: Inconsistent or non-specific staining in VEGFR-3 immunohistochemistry.

Potential Cause	Troubleshooting Steps
Suboptimal antibody or protocol.	<p>1. Use a Validated Antibody: Ensure you are using a primary antibody that has been validated for specificity to VEGFR-3.<a href="#">[12]</a></p> <p>2. Optimize Protocol: Follow a validated IHC protocol, paying close attention to antigen retrieval, antibody incubation times, and detection reagents. Refer to the detailed protocol in the Experimental Protocols section.</p> <p>3. Include Proper Controls: Always include positive and negative controls in your IHC experiments to ensure the specificity of the staining.</p>
Tissue fixation and processing issues.	<p>1. Standardize Fixation: Ensure consistent and adequate fixation of tissue samples, as this can significantly impact antigen preservation.</p> <p>2. Review Processing Steps: Review all tissue processing steps to identify any potential sources of variability.</p>

## Quantitative Data Summary

Table 1: In Vitro Activity of **EVT801**

Parameter	Cell Line	IC <sub>50</sub> Value
VEGFR-3 Autophosphorylation Inhibition	HEK293	39 nM
VEGFR-1 Autophosphorylation Inhibition	HEK293	2130 nM
VEGFR-2 Autophosphorylation Inhibition	HEK293	260 nM
VEGF-C Induced Proliferation Inhibition	hLMVEC	15 nM
VEGF-D Induced Proliferation Inhibition	hLMVEC	8 nM
VEGF-A Induced Proliferation Inhibition	hLMVEC	155 nM

Data sourced from MedchemExpress and Paillasse et al., Cancer Research Communications (2022).[\[1\]](#)[\[2\]](#)

Table 2: Preclinical In Vivo Efficacy of **EVT801**

Tumor Model	VEGFR-3 Expression	Treatment	Outcome
RT-HAM-001 (Patient-Derived Xenograft)	20% of tumor cells expressed FLT4 (VEGFR-3) mRNA	EVT801 (30 mg/kg, twice daily)	Significant reduction in tumor volume

Data sourced from Paillasse et al., Cancer Research Communications (2022).[\[1\]](#)

## Experimental Protocols

Immunohistochemistry (IHC) for VEGFR-3 Detection in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues

This protocol is based on the methodology described by Paillasse et al. (2022) for the detection of human VEGFR-3.[8]

#### 1. Deparaffinization and Rehydration:

- Perform deparaffinization of FFPE tissue sections using xylene or a xylene substitute.
- Rehydrate the sections through a graded series of ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

#### 2. Antigen Retrieval:

- Use a heat-induced epitope retrieval (HIER) method.
- Immerse slides in a retrieval solution such as UltraCC2 solution.
- Heat the slides at high temperature (95°C to 100°C) for 32 to 40 minutes.
- Allow slides to cool to room temperature.

#### 3. Staining Procedure (Automated Stainer - e.g., VENTANA discovery Ultra):

- Load slides onto the automated staining instrument.
- Primary Antibody Incubation: Incubate with a validated primary antibody against human VEGFR-3.
- Detection System: Use a suitable detection system, such as the VENTANA multimer UltraMap anti-rabbit HRP, according to the manufacturer's instructions.
- Chromogen: Develop the signal with a chromogen like DAB (3,3'-Diaminobenzidine).
- Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

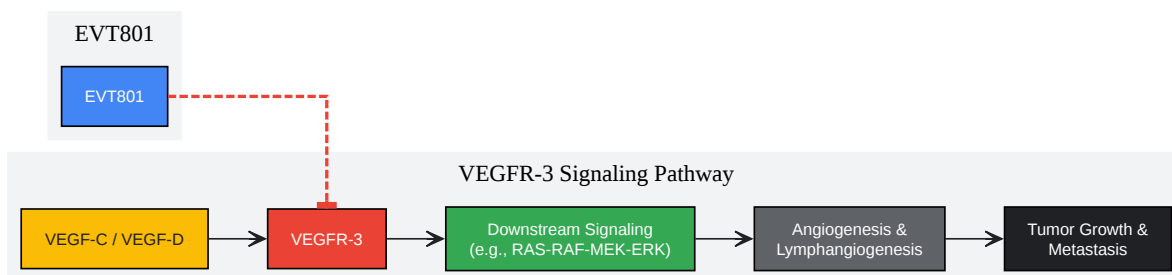
#### 4. Dehydration and Mounting:

- Dehydrate the stained sections through a graded series of ethanol and clear in xylene or a xylene substitute.
- Mount the coverslip using a permanent mounting medium.

#### 5. Image Analysis and Quantification:

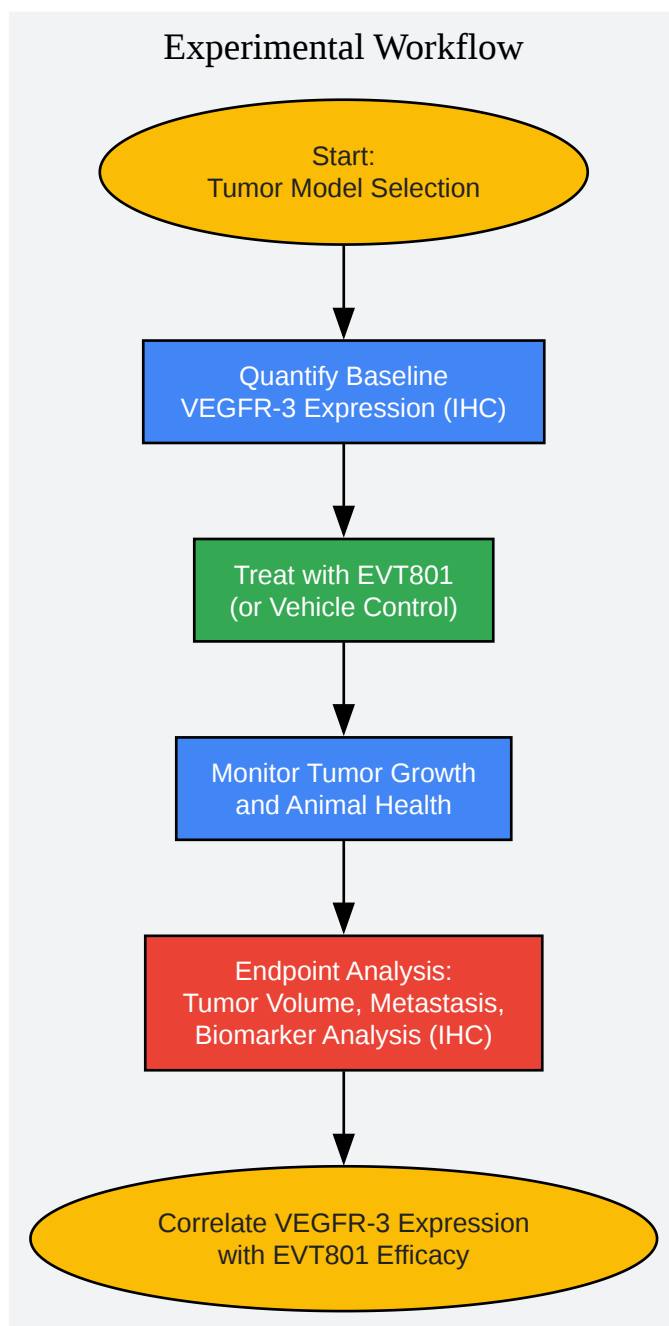
- Acquire high-resolution digital images of the stained slides.
- Quantify VEGFR-3 expression by assessing the percentage of positively stained cells and the staining intensity (e.g., using an H-score).

## Visualizations



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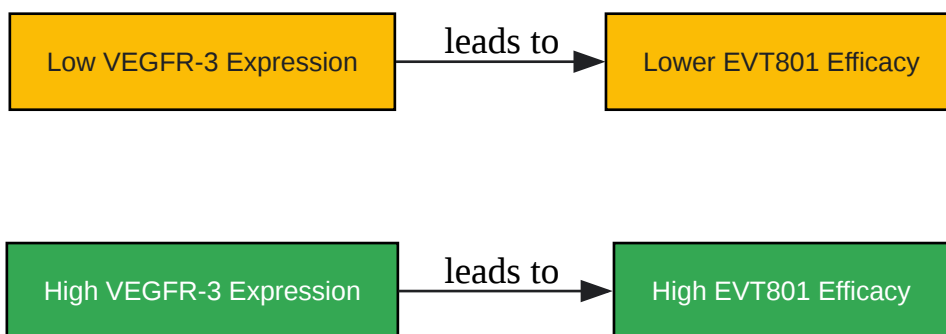
Caption: **EVT801** inhibits the VEGFR-3 signaling pathway.



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Caption: Workflow for assessing **EVT801** efficacy.





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Caption: Expected correlation of VEGFR-3 and efficacy.

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